
1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene
Overview
Description
1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene, also known as BTBPE, is a chemical compound that belongs to the family of benzene derivatives. It is widely used in scientific research for its unique properties and has gained significant attention in recent years.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene involves the inhibition of the protein-protein interaction between TLR4 and MyD88. This interaction is crucial for the activation of the innate immune system and the subsequent inflammatory response. By inhibiting this interaction, 1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene can reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene has been shown to have anti-inflammatory effects in various in vitro and in vivo models. It can reduce the production of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, and TNF-α. 1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene has also been shown to reduce the infiltration of immune cells into inflamed tissues. These effects make 1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene a potential therapeutic agent for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene has several advantages as a research tool. It is a potent inhibitor of the TLR4-MyD88 interaction and can be used to study the role of this interaction in the immune response. 1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene is also highly specific and does not affect other signaling pathways. However, 1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene has some limitations as a research tool. It is a small molecule inhibitor and may not be suitable for studying the complex interactions between TLR4 and MyD88 in vivo. Additionally, 1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene has a short half-life, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for the use of 1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene in scientific research. One potential application is the development of 1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene-based therapeutics for the treatment of inflammatory diseases. Another direction is the use of 1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene in combination with other inhibitors to target multiple signaling pathways. Additionally, 1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene can be used to study the role of the TLR4-MyD88 interaction in other diseases, such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, 1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene is a potent inhibitor of the TLR4-MyD88 interaction and has significant potential as a research tool and therapeutic agent. Its unique properties make it a valuable tool for studying the immune response and developing new treatments for inflammatory diseases. However, further research is needed to fully understand its mechanism of action and potential applications.
Scientific Research Applications
1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of the protein-protein interaction between TLR4 and its adaptor protein, MyD88. This interaction is critical for the activation of the innate immune system, and the inhibition of this interaction can have significant therapeutic implications. 1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene has been shown to have anti-inflammatory effects and is being investigated for its potential use in the treatment of inflammatory diseases.
properties
IUPAC Name |
1-bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2F3O2/c10-3-4-15-8-5-6(1-2-7(8)11)16-9(12,13)14/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLMXDXFNAFRND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)OCCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






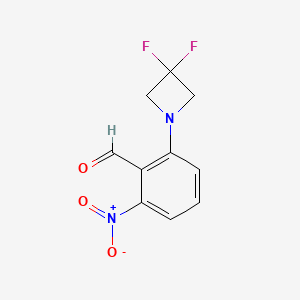
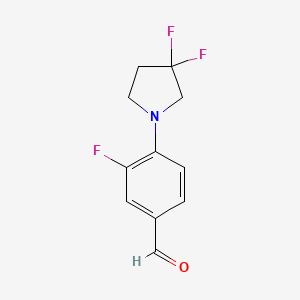

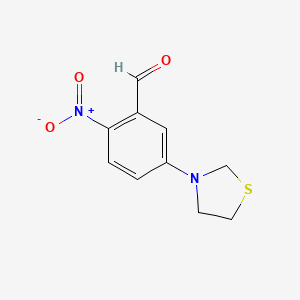
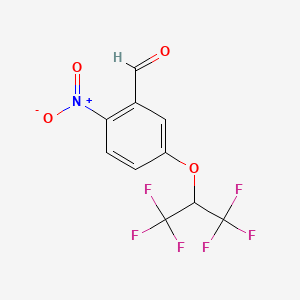


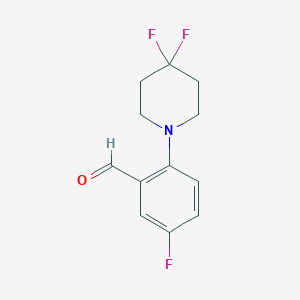

![[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine hydrochloride](/img/structure/B1408199.png)
![Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate](/img/structure/B1408200.png)